molecular formula C10H13N5O2 B8407269 [(2s,4s)-4-(6-Aminopurin-9-yl)tetrahydrofuran-2-yl]methanol

[(2s,4s)-4-(6-Aminopurin-9-yl)tetrahydrofuran-2-yl]methanol

Cat. No. B8407269
M. Wt: 235.24 g/mol
InChI Key: FJKGKWDFDNULCJ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ncnc2c1ncn2C1COC(CO)C1

Identifiers

REACTION_SMILES
[CH3:29][c:30]1[cH:31][cH:32][c:33]([S:34]([O:35][CH:40]2[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]2)(=[O:36])=[O:37])[cH:38][cH:39]1.[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[nH:7][cH:8][n:9][c:10]12.[O:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[O:47]=[CH:48][N:49]([CH3:50])[CH3:51]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[n:7]([CH:40]3[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]3)[cH:8][n:9][c:10]12

Inputs

Step One
Name
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ncnc2[nH]cnc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Nc1ncnc2c1ncn2C1COC(CO)C1
Type
product
Smiles
Nc1ncnc2c1ncn2C1COC(CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ncnc2c1ncn2C1COC(CO)C1

Identifiers

REACTION_SMILES
[CH3:29][c:30]1[cH:31][cH:32][c:33]([S:34]([O:35][CH:40]2[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]2)(=[O:36])=[O:37])[cH:38][cH:39]1.[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[nH:7][cH:8][n:9][c:10]12.[O:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28]1.[O:47]=[CH:48][N:49]([CH3:50])[CH3:51]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[n:7]([CH:40]3[CH2:41][CH:42]([CH2:45][OH:46])[O:43][CH2:44]3)[cH:8][n:9][c:10]12

Inputs

Step One
Name
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ncnc2[nH]cnc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Nc1ncnc2c1ncn2C1COC(CO)C1
Type
product
Smiles
Nc1ncnc2c1ncn2C1COC(CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.